molecular formula C13H21N5O2 B2668359 8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-23-2

8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2668359
CAS No.: 1105244-23-2
M. Wt: 279.344
InChI Key: LAFHYJQWKNAJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound belonging to the purine family This compound is characterized by its unique structure, which includes a butylamino group at the 8th position, an isopropyl group at the 7th position, and a methyl group at the 3rd position The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of a suitable pyrimidine derivative with an imidazole derivative under acidic or basic conditions.

    Introduction of Substituents: The butylamino, isopropyl, and methyl groups are introduced through nucleophilic substitution reactions. For example, the butylamino group can be introduced by reacting the purine core with butylamine in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines; reactions are conducted in the presence of a base or catalyst to facilitate nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of enzyme activity.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies using techniques like molecular docking and enzyme assays help elucidate the precise mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Adenine: A purine base found in DNA and RNA, essential for cellular functions.

Uniqueness

8-(butylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a butylamino group, which may enhance its interaction with certain biological targets and potentially lead to novel therapeutic applications.

Properties

IUPAC Name

8-(butylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-6-7-14-12-15-10-9(18(12)8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFHYJQWKNAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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